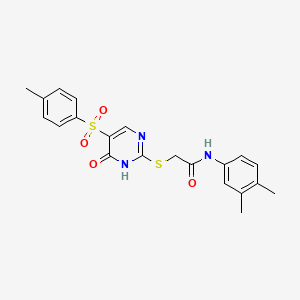

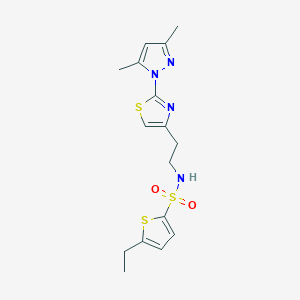

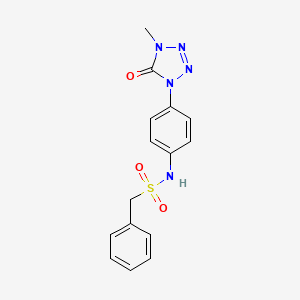

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-fluoropyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a 1,2,4-triazole ring, an azetidine ring, and a fluoropyridine ring. The 1,2,4-triazole ring is a type of heterocyclic compound that is often used in medicinal chemistry due to its ability to form hydrogen bonds with different targets . The azetidine ring is a four-membered heterocyclic ring containing nitrogen, which is found in many biologically active compounds. The fluoropyridine ring is a type of aromatic ring that contains a fluorine atom, which can enhance the biological activity of the compound.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The 1,2,4-triazole ring, for example, is known to participate in various reactions such as cycloaddition .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,4-triazole ring could enhance its stability and solubility .

Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, including those containing the triazole moiety, have shown promise as antiviral agents. In the case of our compound, several studies have explored its antiviral potential:

Influenza A Inhibition: Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, among which methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Coxsackie B4 Virus: Cihan-Üstündag et al. investigated 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole. Compounds such as 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide and 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Cancer Cell Selectivity

While not directly related to antiviral activity, it’s worth noting that some indole derivatives exhibit selectivity against cancer cell lines. Novel 1,2,4-triazole derivatives have demonstrated proper selectivity against cancer cells, as indicated by recent research .

Luminescence Properties

Compound 3-fluoro-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine has been studied for its photoluminescence properties. Notably, it exhibits high sensitivity and stable anti-interference towards Fe3+ and Cu2+ cations in aqueous solution .

Apoptosis Induction

In the context of tumor cells, indole derivatives have been explored for their potential to induce apoptosis. For instance, MCF-7 tumor cells were treated with indole derivatives, and apoptosis was assessed using flow cytometry .

Coordination Chemistry

The compound’s structure and coordination chemistry are also of interest. Researchers have investigated its coordination behavior with metal ions, which could have implications in various fields .

Other Potential Applications

While the above sections cover specific areas, it’s essential to recognize that indole derivatives, including our compound, have diverse biological activities. These include anti-inflammatory, anticancer, antioxidant, antimicrobial, and antitubercular effects. As such, there is immeasurable potential for further exploration and therapeutic development .

Mécanisme D'action

Target of Action

The 1,2,4-triazole ring is a versatile scaffold in medicinal chemistry and is part of many drugs targeting various enzymes and receptors in the body. The pyridine ring is a basic structure in many drugs and can interact with various biological targets. Without specific studies on this compound, it’s hard to determine its exact targets .

Mode of Action

The mode of action would depend on the specific biological target of the compound. Many drugs work by binding to their target and modulating its activity, which can lead to changes in cellular processes .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Based on its structure, it could potentially interfere with pathways involving enzymes or receptors that interact with triazole or pyridine-containing compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors including its size, polarity, solubility, and stability. Triazole rings are known to improve the metabolic stability of drugs, and the presence of a fluorine atom can affect the compound’s reactivity and binding to its target .

Result of Action

The molecular and cellular effects would depend on the compound’s specific mode of action and the pathways it affects. This could range from changes in enzyme activity to alterations in signal transduction .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The fluorine atom in the compound could enhance its stability, and the basicity of the pyridine ring could influence its behavior in different pH environments .

Propriétés

IUPAC Name |

(5-fluoropyridin-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN5O/c13-11-1-10(2-14-3-11)12(19)17-4-9(5-17)6-18-8-15-7-16-18/h1-3,7-9H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAFCGUVMOOBIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CN=C2)F)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[benzyl(methyl)amino]-N-(4-fluoro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2564553.png)

![2-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2564560.png)

![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2564566.png)

![2-(4-Ethoxyphenyl)-1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2564570.png)